Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate
Description
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
ethyl 2-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetate |
InChI |
InChI=1S/C12H16O2S/c1-2-14-12(13)8-9-4-3-5-11-10(9)6-7-15-11/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
HKZYRVKCTQQRBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCCC2=C1C=CS2 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation
The second step involves hydrogenation of the alkylated intermediate using 10% palladium on charcoal (Pd/C) in toluene. This step reduces any residual double bonds in the benzo[b]thiophene ring, yielding the fully saturated tetrahydrobenzo[b]thiophene system. The reaction achieves an 88% yield after 24 hours, highlighting its efficiency.
Key Data:
-
Reagents: NaH, THF, H₂, Pd/C
-
Conditions: Reflux (Step 1), 24 h hydrogenation (Step 2)
-
Yield: 88% (Step 2)
Alternative Synthetic Routes
Diazonium Salt Coupling
A less common method involves diazonium salts derived from 3-cyano-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. Reaction with ethyl cyanoacetate in 1,4-dioxane under reflux forms cyanoacetamido derivatives, which are hydrolyzed and esterified to yield the target compound.
Reaction Conditions:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Antioxidant Properties
Research has indicated that derivatives of ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate exhibit significant antioxidant activity. A study synthesized various compounds based on this structure and evaluated their ability to scavenge free radicals. The results showed that certain derivatives effectively reduced oxidative stress in biological systems, suggesting potential applications in preventing oxidative damage related to aging and chronic diseases .
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. In a comparative study of synthesized derivatives, this compound demonstrated notable activity against several bacterial strains, including Bacillus subtilis and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, which could be leveraged in developing new antibacterial agents .
Acetylcholinesterase Inhibition
Recent studies have explored the potential of this compound as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. The structure's ability to interact with the enzyme suggests it could enhance acetylcholine levels in the brain, thereby improving cognitive function . Molecular docking studies have supported these findings by illustrating favorable binding interactions between the compound and the active site of acetylcholinesterase .
Synthesis of Novel Heterocycles
This compound serves as a precursor for synthesizing various heterocyclic compounds. These derivatives have shown promise in fields such as pharmaceuticals and agrochemicals due to their diverse biological activities. For instance, multi-component reactions involving this compound have led to the development of thiazole and pyrimidine derivatives with enhanced pharmacological profiles .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the growth of certain bacteria or cancer cells by interfering with key metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate
This analog replaces the acetate group with a 3-carboxylate and introduces an amino substituent at the 2-position. The amino group enhances nucleophilic reactivity, allowing it to undergo acetylation or cyanoacetylation to form derivatives like N-acetyl or N-cyanomethylacetamide compounds . Compared to the parent compound, this derivative exhibits greater versatility in forming fused heterocycles, such as thieno[2,3-d]pyrimidines, via reactions with benzoyl chloride or hydrazine hydrate .
Ethyl 2-({[(4'-Methyl[1,1'-biphenyl]-4-yl)oxy]acetyl}amino)-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate
This derivative (C₂₆H₂₇NO₄S, MW 449.56) incorporates a bulky biphenyl-oxyacetyl group at the 2-position, significantly increasing steric hindrance and lipophilicity compared to the parent compound. Such modifications are common in drug design to enhance target binding or metabolic stability. The biphenyl moiety may improve interactions with hydrophobic enzyme pockets, though this comes at the cost of reduced solubility .
Cyanoacrylamide Derivatives (e.g., 5a-i)
This compound reacts with aldehyde derivatives to form cyanoacrylamides via Knoevenagel condensation. These derivatives exhibit extended π-conjugation due to the cyanoacrylamide group, which can enhance electronic properties and bioactivity. For example, such compounds are explored as kinase inhibitors or antimicrobial agents .
Key Research Findings
- Reactivity Differences: The parent acetate compound is less reactive in cyclization reactions compared to its amino-substituted analog, which readily forms thienopyrimidinones .
- Spectral Characterization: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been extensively characterized via FT-IR (C=O stretch at ~1700 cm⁻¹) and NMR (δ 1.3 ppm for ethyl CH₃) .
- Pharmacological Potential: Derivatives like the biphenyl-substituted analog (MW 449.56) highlight the balance between molecular weight and bioactivity, though solubility remains a challenge .
Biological Activity
Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C12H16O2S
- CAS Number : 135399-24-5
- Structure : The compound features a tetrahydrobenzo[b]thiophene moiety, which is significant for its biological activity.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds related to tetrahydrobenzo[b]thiophenes. Notably:
-
In Vitro Studies : this compound exhibited varying degrees of antiproliferative activity against different cancer cell lines. For instance:
- HeLa Cells : The compound showed an IC50 value indicating effective inhibition of cell proliferation.
- L1210 and CEM Cells : These murine leukemia and human T-lymphoblastoid leukemia cell lines were also tested, with results demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .
- Mechanism of Action : The compound appears to act by interfering with microtubule dynamics, a critical process in cell division. Studies indicated that it could induce microtubule depolymerization at concentrations as low as 10 µM .
Table 1: Antiproliferative Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa | 1.1 | High potency observed |
| L1210 | 2.8 | Effective against leukemia |
| CEM | 2.3 | Selective for cancer cells |
Selective Toxicity
This compound demonstrated significant selectivity for cancer cells over normal human peripheral blood mononuclear cells (PBMC), with IC50 values exceeding 20 µM in these normal cells. This selectivity is crucial for reducing potential side effects in therapeutic applications .
Additional Biological Activities
Beyond antiproliferative effects, compounds structurally related to this compound have been investigated for other biological activities:
- Antimicrobial Properties : Some derivatives showed promising results against various bacterial strains.
- Anti-inflammatory Effects : Certain studies suggested that similar compounds might exhibit anti-inflammatory properties through modulation of inflammatory pathways.
Q & A
Basic: What are the common synthetic routes for Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate?
Methodological Answer:
The compound is synthesized via multistep routes involving cyclocondensation, coupling, or heterocyclization reactions. Key methods include:
- Cyclocondensation: Reacting ethyl cyanoacetate with cyclohexanone derivatives in ethanol under reflux, followed by sulfur incorporation via Lawesson’s reagent or elemental sulfur .
- Coupling Reactions: Using coupling agents (e.g., EDC/HOBt) to attach pyridine or benzamide moieties to the tetrahydrobenzo[b]thiophene core .
- Heterocyclization: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with diazo compounds (e.g., ethyl diazoacetate) to form fused pyrazole or isoxazole derivatives .
- Thiourea Derivatives: Benzoylisothiocyanate addition to thiophene precursors in 1,4-dioxane, followed by isolation via ice/water precipitation .
Basic: Which characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
Full structural elucidation requires:
- Spectroscopy: ¹H/¹³C NMR to assign proton environments and carbon types (e.g., ester carbonyl at ~170 ppm) . IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₃H₁₃NO₂S for ethyl (2-phenyl-1,3-thiazol-4-yl)acetate) .
- X-ray Crystallography: Resolves bond angles and stereochemistry, as demonstrated for ethyl 2-acetamido derivatives .
- Microanalysis: Ensures elemental composition (C, H, N, S) within 0.4% of theoretical values .
Advanced: How can reaction conditions be optimized to improve the yield of derivatives?
Methodological Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates in coupling reactions . Ethanol or dichloromethane (DCM) improves cyclization efficiency .
- Temperature Control: Reflux (~80°C) for thiourea formation , while room temperature minimizes side reactions in diazo couplings .
- Catalysts: Sodium ethoxide accelerates nucleophilic substitutions in heterocyclization .
- Monitoring: TLC or HPLC tracks reaction progress; quenching with ice/water isolates products .
Advanced: What strategies resolve contradictory spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions arise from tautomerism or impurities. Solutions include:
- Cross-Validation: Compare NMR data with X-ray structures to confirm regiochemistry (e.g., acetamido vs. ester positioning) .
- Isotopic Labeling: ¹³C-labeled precursors clarify ambiguous carbon signals in complex heterocycles .
- 2D NMR: COSY and HSQC differentiate overlapping proton environments in fused-ring systems .
- Reproducibility: Replicate syntheses to exclude batch-specific impurities .
Advanced: How do substituents influence reactivity in heterocyclic ring-forming reactions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Nitro or ester groups at the 3-position increase electrophilicity, favoring nucleophilic attacks (e.g., pyrazole formation with hydrazines) .
- Electron-Donating Groups (EDGs): Methyl or methoxy groups reduce reactivity at the thiophene sulfur, requiring harsher conditions for cyclization .
- Steric Effects: Bulky substituents (e.g., cyclohexylthio) slow ring closure but improve selectivity for specific isomers .
Basic: What solvents and catalysts are typically used in synthesis?
Methodological Answer:
- Solvents: Ethanol (reflux for cyclocondensation) , DCM (room-temperature couplings) , DMF (high-temperature heterocyclization) .
- Catalysts: Sodium ethoxide (base for nucleophilic substitutions) , ammonium chloride (byproduct in thiourea synthesis) , coupling agents (EDC/HOBt for amide bonds) .
Advanced: What in silico approaches predict biological activity of derivatives?
Methodological Answer:
- Molecular Docking: Predicts binding to targets (e.g., tubulin for anticancer activity) using software like AutoDock .
- QSAR Models: Correlates substituent parameters (Hammett σ, logP) with bioactivity data (e.g., IC₅₀ values) .
- DFT Calculations: Evaluates electronic properties (e.g., HOMO/LUMO) to explain reactivity trends in SAR studies .
Advanced: How do structural modifications affect binding to biological targets?
Methodological Answer:
- Core Modifications: Adding a pyridine ring () enhances π-π stacking with enzyme active sites.
- Side Chains: Hydrophobic groups (e.g., cyclohexylthio in ) improve membrane permeability, while polar groups (e.g., nitro in ) increase hydrogen bonding.
- Steric Effects: Bulky substituents at the 4-position reduce binding to shallow pockets (e.g., kinase ATP sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
